Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate
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Overview
Description
Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate: is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers. This compound, in particular, is characterized by the presence of a tert-butyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(4-methoxyphenyl)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Scientific Research Applications
Chemistry: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate is used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene. Its ability to generate free radicals makes it valuable in these processes.
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced cell damage.
Medicine: The compound’s oxidative properties are explored in the development of new therapeutic agents, particularly in cancer research, where it is used to induce oxidative stress in cancer cells.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. Its role as a polymerization initiator is crucial in manufacturing high-performance materials.
Mechanism of Action
Molecular Targets and Pathways: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate exerts its effects primarily through the generation of free radicals. These radicals initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. In biological systems, the free radicals generated by this compound can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
Comparison with Similar Compounds
Tert-butyl hydroperoxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Widely used in the polymer industry and as an acne treatment.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate is unique due to the presence of both tert-butyl and methoxyphenyl groups, which enhance its stability and reactivity. This combination of functional groups makes it particularly effective as a polymerization initiator and in oxidative stress studies.
Properties
CAS No. |
27396-21-0 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 |
InChI Key |
YDMQBAPTQDAGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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